Glycyl-L-serylglycyl-L-serine
Description
Glycyl-L-serylglycyl-L-serine (CAS No.: 622852-26-0) is a tetrapeptide with the sequence Gly-L-Ser-Gly-L-Ser. Its molecular formula is C₁₀H₁₈N₄O₇, and it has a molar mass of 306.27 g/mol . This compound is primarily used in laboratory settings for research purposes, particularly in studies exploring peptide synthesis, structural biology, and hydrogen-bonding interactions .
Properties
CAS No. |
176861-66-8 |
|---|---|
Molecular Formula |
C10H18N4O7 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H18N4O7/c11-1-7(17)13-5(3-15)9(19)12-2-8(18)14-6(4-16)10(20)21/h5-6,15-16H,1-4,11H2,(H,12,19)(H,13,17)(H,14,18)(H,20,21)/t5-,6-/m0/s1 |
InChI Key |
DCLZGSLGFMUQQP-WDSKDSINSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyl-L-serylglycyl-L-serine can be synthesized through a condensation reaction between glycine and L-serine. This reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can precisely control the addition of amino acids and coupling reagents. The process includes steps such as deprotection, coupling, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-serylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the peptide, potentially altering its properties and functions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent systems to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield dehydroxylated forms. Substitution reactions can result in peptides with modified side chains, enhancing their biological activity .
Scientific Research Applications
Glycyl-L-serylglycyl-L-serine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is studied for its role in protein metabolism and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in wound healing and tissue regeneration.
Industry: It is used in the production of specialized peptides for various industrial applications, including cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of Glycyl-L-serylglycyl-L-serine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide synthesis and degradation, influencing various biochemical processes. The compound may also interact with cell surface receptors, modulating signaling pathways that regulate cellular functions .
Comparison with Similar Compounds
Glycyl-D-serine (CAS: 82660-87-5)
- Molecular Formula : C₅H₁₀N₂O₄
- Molar Mass : 162.14 g/mol
- Chain Length: As a dipeptide (Gly-D-Ser), it is shorter and less complex than the tetrapeptide Glycyl-L-serylglycyl-L-serine.
Glycyl-DL-serine (CAS: Not specified)
Gly-L-Ser (Dipeptide)
- Molecular Formula : C₅H₁₀N₂O₄
- Molar Mass : 162.14 g/mol
- Key Differences :
- Crystallinity : Forms large, bulky crystals (2.2 x 2.0 x 0.8 mm) under specific conditions, enabling rapid X-ray data collection (25 minutes for a complete dataset) .
- Hydrogen-Bonding : Exhibits distinct hydrogen-bonding patterns compared to its retroanalogue (L-Ser-Gly), suggesting sequence-dependent structural variability .
Glycylglycyl-L-prolyl-L-serine (CAS: 205754-32-1)
- Molecular Formula: Not explicitly provided (likely larger than this compound due to the proline residue).
- Key Differences: Structural Complexity: Incorporates proline, a rigid cyclic amino acid, which may restrict conformational flexibility compared to the glycine-rich this compound .
Data Tables
Table 1: Structural and Molecular Comparison
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